
Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a complex organic compound that features a morpholine ring substituted with a 2-(2,3,4-trimethoxyphenyl)sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- typically involves the reaction of morpholine with 2-(2,3,4-trimethoxyphenyl)sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, allowing the compound to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morpholine, 4-(2-(phenylsulfonyl)ethyl)-
- Morpholine, 4-(2-(methylsulfonyl)ethyl)-
- Morpholine, 4-(2-(ethylsulfonyl)ethyl)-
Uniqueness
Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts enhanced biological activity and specificity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
103595-53-5 |
|---|---|
Molekularformel |
C15H23NO6S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-[2-(2,3,4-trimethoxyphenyl)sulfonylethyl]morpholine |
InChI |
InChI=1S/C15H23NO6S/c1-19-12-4-5-13(15(21-3)14(12)20-2)23(17,18)11-8-16-6-9-22-10-7-16/h4-5H,6-11H2,1-3H3 |
InChI-Schlüssel |
WQKGNFKWQYKGBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCOCC2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
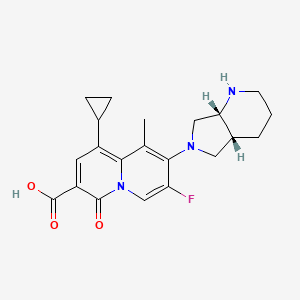


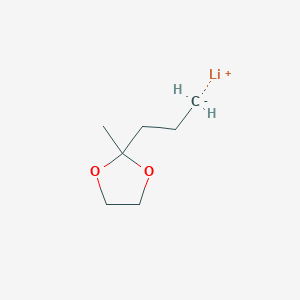
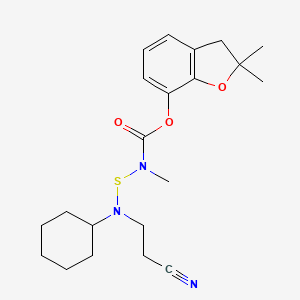
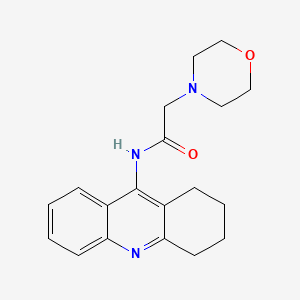

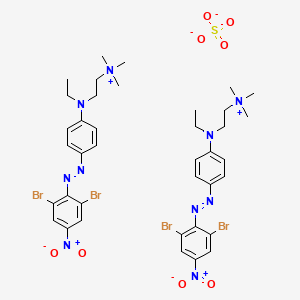
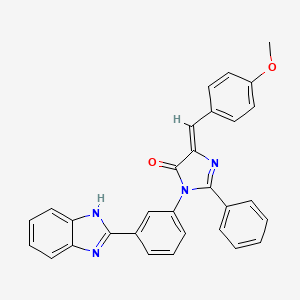

![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)


